molecular formula C28H28N2O4S B281381 N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide

N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide

Katalognummer B281381
Molekulargewicht: 488.6 g/mol
InChI-Schlüssel: UVHBDBMSUVNDMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide, also known as OTX008, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has been developed as a potential therapeutic agent for the treatment of various types of cancer.

Wirkmechanismus

N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide inhibits the activity of the bromodomain and extra-terminal domain (BET) proteins, which play a crucial role in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, thereby inhibiting gene expression. This results in the downregulation of oncogenes and the upregulation of tumor suppressor genes, leading to anti-tumor activity.
Biochemical and Physiological Effects
N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has been shown to have significant biochemical and physiological effects in preclinical models of cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has been shown to inhibit cancer cell migration and invasion. N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has also been shown to modulate the tumor microenvironment by reducing the expression of pro-inflammatory cytokines and chemokines.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models of cancer. It is also relatively easy to synthesize and has shown good stability in various solvents. However, N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in in vitro assays. In addition, N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has not yet been tested in clinical trials, which limits its potential for clinical translation.

Zukünftige Richtungen

There are several future directions for N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide research. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide in vivo to determine its efficacy and toxicity. In addition, further preclinical studies are needed to evaluate the efficacy of N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide in combination with other anti-cancer agents. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide in cancer patients.

Synthesemethoden

N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide is a complex molecule that requires a multi-step synthesis process. The synthesis method involves the use of various reagents and solvents to form the final product. The first step involves the preparation of the pyridine-4-carboxamide moiety, followed by the synthesis of the 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl moiety. The two moieties are then coupled together to form the final product. The synthesis method has been optimized to produce high yields of pure N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity against various types of cancer, including breast, lung, and colon cancer. In addition, N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in these models. The scientific research application of N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide includes its use as a monotherapy or in combination with other anti-cancer agents.

Eigenschaften

Molekularformel

C28H28N2O4S

Molekulargewicht

488.6 g/mol

IUPAC-Name

N-(4-tert-butylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C28H28N2O4S/c1-28(2,3)20-8-11-22(12-9-20)35(32,33)30(27(31)19-14-16-29-17-15-19)21-10-13-26-24(18-21)23-6-4-5-7-25(23)34-26/h8-18H,4-7H2,1-3H3

InChI-Schlüssel

UVHBDBMSUVNDMS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.